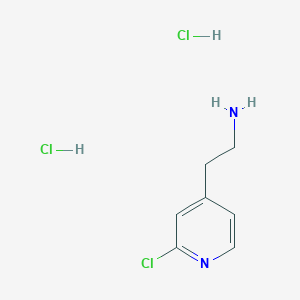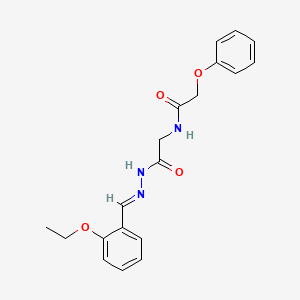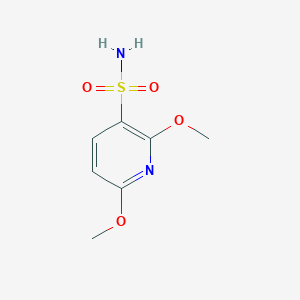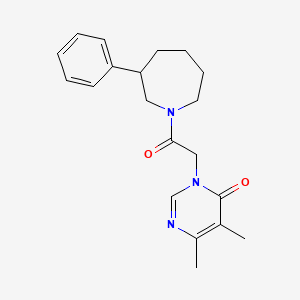![molecular formula C14H15ClN2S B2471042 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-96-8](/img/structure/B2471042.png)
3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, etc .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, optical activity, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, its redox potential, etc .Applications De Recherche Scientifique
Electrochemical Reduction
The electrochemical reduction properties of diazaspirocyclic compounds have been explored, revealing insights into their redox behavior. Zhou et al. (2010) investigated the reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, noting two two-electron processes in electro-reduction and a four-electron product from Birch synthesis, highlighting the compound's potential in electrochemical applications (Zhou et al., 2010).
Synthesis and Antimicrobial Activity
The synthesis of novel spiro diarylidenes, including diazaspirocyclic structures, has shown significant antimicrobial activity. Shroff et al. (2022) reported the microwave-assisted synthesis of novel spiro diarylidenes, demonstrating their potential against pathogenic bacterial and fungal strains (Shroff et al., 2022).
Radioprotective Properties
Research into diazaspirocyclic compounds has also identified potential radioprotective properties. Shapiro et al. (1968) synthesized a new quinuclidine derivative with promising radioprotective effects against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Synthesis of Heterocycles
Diazaspirocyclic compounds serve as key intermediates in the synthesis of various heterocycles. Reddy et al. (2001) highlighted the synthesis of sulfur-containing heterocycles from 1-aroyl-2-styrylsulfonylethene, underscoring the versatility of diazaspirocyclic compounds in synthesizing pharmacologically relevant structures (Reddy et al., 2001).
Anticancer and Antidiabetic Activities
Flefel et al. (2019) developed a series of spirothiazolidines analogs, demonstrating significant anticancer and antidiabetic activities. This underscores the therapeutic potential of diazaspirocyclic compounds in developing new treatments (Flefel et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body. They are responsible for the production of prostaglandins, which are lipid compounds that have diverse effects, including promoting inflammation.
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition prevents the enzymes from producing prostaglandins, thereby reducing inflammation. The compound exhibits significant anti-inflammatory activity and inhibits both COX-1 and COX-2 enzymes .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play a role in the inflammatory response. By inhibiting the enzymes, the compound reduces the production of these inflammatory mediators, thereby reducing inflammation.
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This can help alleviate symptoms associated with conditions characterized by inflammation.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c15-11-6-4-5-10(9-11)12-13(18)17-14(16-12)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVTQFLVRNBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

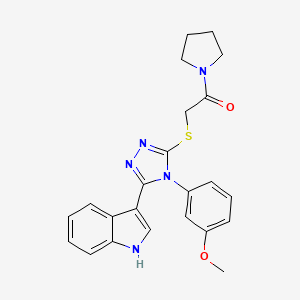
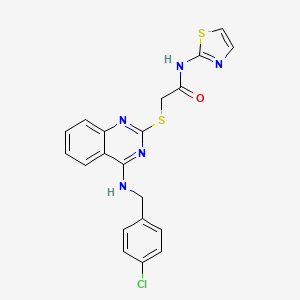
![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)

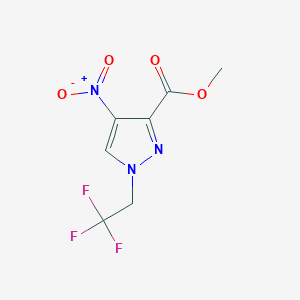
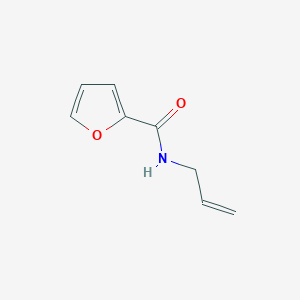
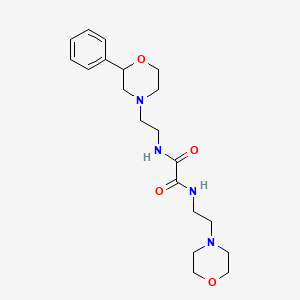
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)
